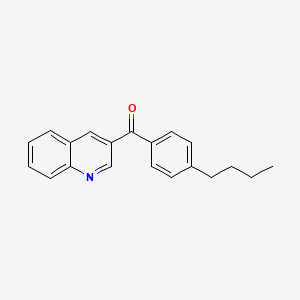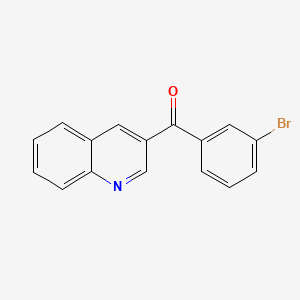
3-(4-Iodobenzoyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Iodobenzoyl)quinoline is an organic compound with the molecular formula C16H10INO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom in the benzoyl group makes this compound particularly interesting for various chemical and biological applications.
Mécanisme D'action
Target of Action
The primary targets of quinoline derivatives, such as 3-(4-Iodobenzoyl)quinoline, are often bacterial enzymes like gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antimicrobial agents .
Mode of Action
Quinoline derivatives interact with their targets by inhibiting their function. For instance, they can inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases . This inhibition can lead to changes in bacterial DNA synthesis, disrupting their ability to replicate and survive .
Biochemical Pathways
Quinoline derivatives can affect multiple biochemical pathways. For example, they have been found to inhibit two primary proinflammatory signaling pathways, JAK/STAT and NF-kappa B . This simultaneous inhibition can lead to a decrease in the release of various proinflammatory factors, potentially leading to anti-inflammatory effects .
Pharmacokinetics
They are widely distributed throughout the body, undergo metabolism primarily at the C7 position, and are excreted via the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic potential.
Result of Action
The result of the action of quinoline derivatives can vary depending on the specific compound and its targets. Their primary effect is often antimicrobial, due to their inhibition of key bacterial enzymes . Additionally, their potential anti-inflammatory effects could lead to a decrease in inflammation and related symptoms .
Action Environment
The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors. For instance, the pH and concentration of the environment can affect the bactericidal activity of these compounds . Additionally, factors such as the presence of other drugs or compounds, the specific strain of bacteria, and patient-specific factors (e.g., age, health status) can also influence their action.
Méthodes De Préparation
The synthesis of 3-(4-Iodobenzoyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds. For this compound, the reaction involves the use of 4-iodobenzoyl chloride and quinoline under specific conditions. Industrial production methods may utilize microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
3-(4-Iodobenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom.
Substitution: The iodine atom in this compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds .
Applications De Recherche Scientifique
3-(4-Iodobenzoyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity .
Comparaison Avec Des Composés Similaires
3-(4-Iodobenzoyl)quinoline can be compared with other quinoline derivatives such as:
4-Chloroquinoline: Similar in structure but with a chlorine atom instead of iodine, it exhibits different reactivity and biological activity.
4-Bromoquinoline: Contains a bromine atom, offering a balance between reactivity and stability.
4-Fluoroquinoline: The fluorine atom provides unique electronic properties, making it useful in different applications.
Quinoline-4-carboxylic acid: Lacks the halogen atom but has a carboxylic acid group, leading to different chemical behavior and applications .
Propriétés
IUPAC Name |
(4-iodophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLSQANUBBVFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














